molecular formula C16H14N2O2 B5238110 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one CAS No. 5959-87-5

3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B5238110
CAS No.: 5959-87-5
M. Wt: 266.29 g/mol
InChI Key: JHKAPHKPMPKZHG-UHFFFAOYSA-N
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Description

3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core structure with a phenacyl group attached at the 3-position and a dihydro moiety at the 3,4-positions. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of o-phenylenediamines with aroylpyruvates . This reaction typically proceeds under mild conditions and yields the desired quinoxaline derivative in good to excellent yields.

Another approach involves the use of enantiopure α-amino acids and N-Boc-2-iodoanilines, followed by cyclization . This method allows for the synthesis of enantiopure dihydroquinoxalin-2-ones with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials such as o-phenylenediamines and aroylpyruvates. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the phenacyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one is unique due to the presence of the phenacyl group, which imparts specific chemical reactivity and biological activities. This compound’s ability to undergo diverse functionalization reactions makes it a valuable building block in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15(11-6-2-1-3-7-11)10-14-16(20)18-13-9-5-4-8-12(13)17-14/h1-9,14,17H,10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKAPHKPMPKZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387023
Record name 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5959-87-5
Record name 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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